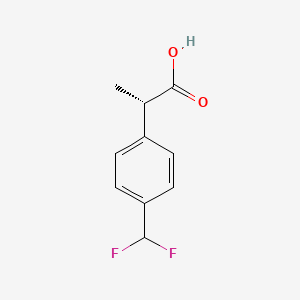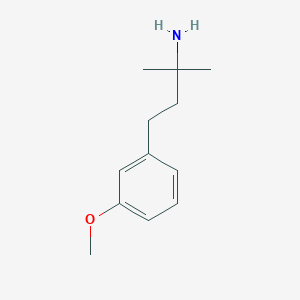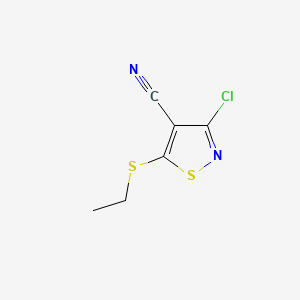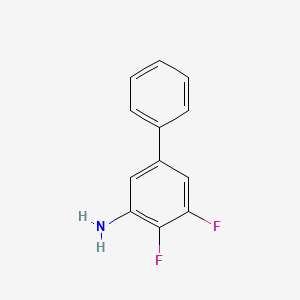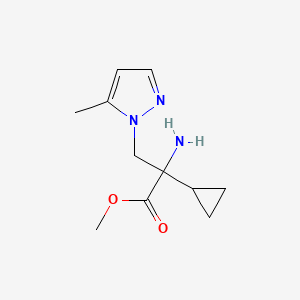
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a complex organic compound that features a cyclopropyl group, an amino group, and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. The purification of the final product typically involves techniques such as crystallization, distillation, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism by which Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with similar amino and methyl groups but lacking the cyclopropyl and pyrazolyl groups.
5-Cyclopropyl-2-methyl-pyrazol-3-ylmethanol: Shares the pyrazolyl and cyclopropyl groups but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds strain and reactivity, while the pyrazolyl group can participate in various interactions, making this compound particularly versatile in research and industrial applications .
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl 2-amino-2-cyclopropyl-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-13-14(8)7-11(12,9-3-4-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3 |
Clave InChI |
ULTSONIEZILSLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN1CC(C2CC2)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


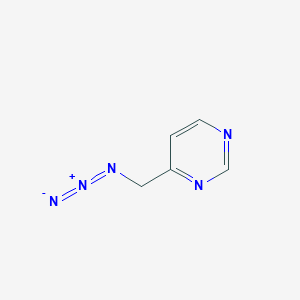
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)
![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)




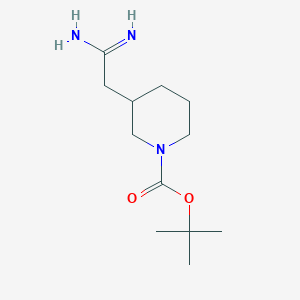
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)

